![molecular formula C20H23N3O4S2 B2848878 N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034336-04-2](/img/structure/B2848878.png)
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
BenchChem offers high-quality N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
COX-2 Inhibitor Development
Research has identified sulfonamide derivatives as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. These compounds have been evaluated for their potential in treating inflammation, pain, and various diseases related to COX-2 activity. For instance, the study by Hashimoto et al. (2002) led to the identification of a highly selective and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antitumor Activity
Several sulfonamide derivatives have been synthesized and tested for their antitumor activities. Sławiński et al. (2006) discovered compounds with remarkable activity and selectivity toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, highlighting the potential of sulfonamides in cancer therapy (Sławiński et al., 2006).
Antimicrobial Activity
Sulfonamide compounds have also been investigated for their antimicrobial properties. For example, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives that displayed interesting antimicrobial activity, with some compounds showing higher activity compared to reference drugs against a panel of bacteria and fungi (Ghorab et al., 2017).
Enzyme Inhibition for Disease Treatment
Sulfonamides incorporating various structural motifs have been explored as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase, associated with conditions like glaucoma, epilepsy, and Alzheimer's disease. Alafeefy et al. (2015) reported low nanomolar activity of certain sulfonamides against human carbonic anhydrase isozymes, suggesting their utility in designing inhibitors for therapeutic applications (Alafeefy et al., 2015).
Propriétés
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c24-19-10-11-20(25)23(19)15-6-8-16(9-7-15)29(26,27)21-12-18-22-17(13-28-18)14-4-2-1-3-5-14/h6-9,13-14,21H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWHITHAGCFJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.